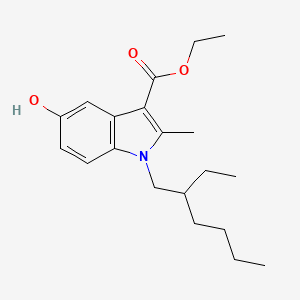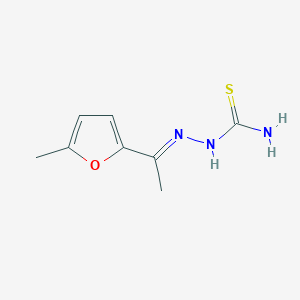![molecular formula C21H26N2O3S B15015430 N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B15015430.png)
N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pentyloxy group, and a phenylsulfanyl group attached to an acetohydrazide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and 2-(phenylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-{(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylene}nonanehydrazide
- N-BENZYL-3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLAMIDE
Uniqueness
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-8-13-26-19-12-11-17(14-20(19)25-2)15-22-23-21(24)16-27-18-9-6-5-7-10-18/h5-7,9-12,14-15H,3-4,8,13,16H2,1-2H3,(H,23,24)/b22-15+ |
Clé InChI |
HFEDGOOOGPKDKE-PXLXIMEGSA-N |
SMILES isomérique |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2)OC |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15015363.png)
![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine](/img/structure/B15015373.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15015376.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15015379.png)
![4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015388.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15015392.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15015426.png)

![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B15015433.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B15015436.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B15015442.png)
